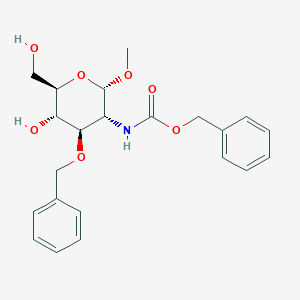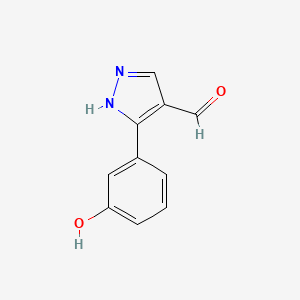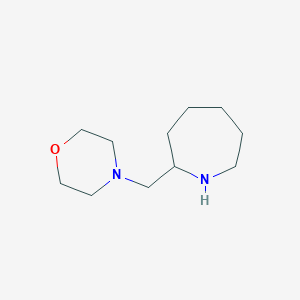
4,5,5,5-tetrafluoro-4-(heptafluoroprop-1-oxy)-2-Iodopentan-1-ol
Vue d'ensemble
Description
The compound “4,5,5,5-tetrafluoro-4-(heptafluoroprop-1-oxy)-2-iodopent-2-en-1-ol” is a chemical substance with the IUPAC name "4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)-2-iodopent-2-en-1-ol" . It is also known by the synonyms CTK8A1085 and AG-A-63919 .
Molecular Structure Analysis
The molecular formula of this compound is C8H4F11IO . It has an average mass of 326.107 Da and a monoisotopic mass of 326.016479 Da .Applications De Recherche Scientifique
Chemical Reactions and Intermediates :
- In a study by Föhlisch, Gehrlach, and Geywitz (1987), 2-Brom-3-pentanone reacted in tetrafluoro-1-propanol to form cycloadducts of oxallyl intermediate, indicating the potential use of similar fluoroalcohols in facilitating [4+3]-Cycloaddition reactions (Föhlisch, Gehrlach, & Geywitz, 1987).
Thermal Reactions of Epoxides :
- Polyfluoro-1,2-epoxy alkanes derived from oligomers of tetrafluoroethene were studied by Coe et al. (1985). Their pyrolysis led to the formation of various perfluorinated compounds, demonstrating the significance of fluorinated alcohols in thermal reactions (Coe, Sellars, Tatlow, Fielding, & Whittaker, 1985).
Extraction and Separation of Iron :
- Gawali and Shinde (1974) utilized 4-methylpentan-2-ol for the quantitative extraction of iron(III), highlighting the potential for using fluorinated alcohols in selective metal extraction processes (Gawali & Shinde, 1974).
Free Radical Additions :
- Fleming, Haszeldine, and Tipping (1973) examined the reactions of heptafluoro-2-iodopropane with various unsaturated compounds. Their findings could provide insight into the behavior of similar fluorinated alcohols in radical addition reactions (Fleming, Haszeldine, & Tipping, 1973).
Synthesis of Difluoromethylene-Containing Compounds :
- Yang et al. (2007) synthesized difluoromethylenated oxadiazole-containing compounds, demonstrating the utility of fluorinated alcohols in the synthesis of complex organic structures (Yang, Wang, Fang, Yang, Wu, & Shen, 2007).
Synthesis of Phthalocyanines :
- Kamiloğlu et al. (2018) synthesized novel phthalocyanines using a compound structurally related to fluorinated alcohols, indicating potential applications in electrochemical technologies (Kamiloğlu, Akyüz, Koca, & Acar, 2018).
Vapor-Phase Dehydration :
- Sato et al. (2008) investigated the dehydration of 1,5-pentanediol over catalysts, leading to compounds like 4-penten-1-ol. This study suggests possible applications of fluorinated alcohols in catalysis and vapor-phase reactions (Sato, Takahashi, Yamamoto, Kaneko, & Inoue, 2008).
Synthesis of Bifunctional Reagents :
- Volkonskii, Kagramanova, and Mysov (2010) synthesized 3,3,4,4-tetrafluoro-4-iodobutylamine, a reagent potentially analogous in reactivity to the fluorinated alcohol , demonstrating its utility in ionic and radical reactions (Volkonskii, Kagramanova, & Mysov, 2010).
Synthesis of Tetrafluoroethylenated Compounds :
- Hagiwara and Fuchikami (1997) explored the reaction of 1,2-bis(dimethylphenylsilyl)tetrafluoroethane with benzaldehyde, highlighting potential applications in the synthesis of fluorinated compounds (Hagiwara & Fuchikami, 1997).
Carbohydrate Model Reactions :
- Edward, Morand, and Puskas (1961) studied 4-oxa-5α-cholestan-3α-ol as a carbohydrate model, indicating the relevance of fluorinated alcohols in modeling and studying carbohydrate chemistry (Edward, Morand, & Puskas, 1961).
Propriétés
IUPAC Name |
4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)-2-iodopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F11IO2/c9-4(6(12,13)14,1-3(20)2-21)22-8(18,19)5(10,11)7(15,16)17/h3,21H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYLJFSUYIBRHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)I)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,5,5-tetrafluoro-4-(heptafluoroprop-1-oxy)-2-Iodopentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carboxamide](/img/structure/B3043490.png)
![4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine](/img/structure/B3043492.png)
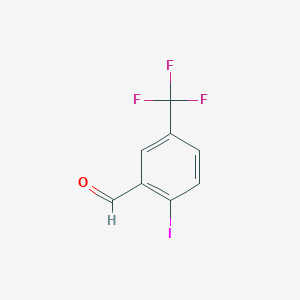

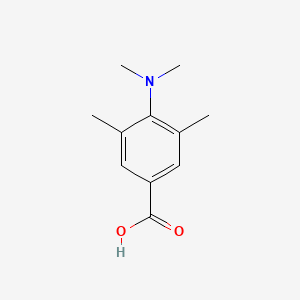
![2,6-Bis[[(R)-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol](/img/structure/B3043497.png)
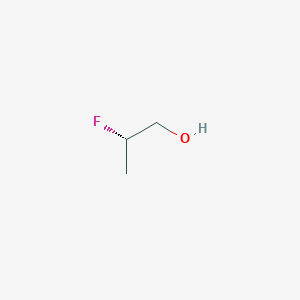
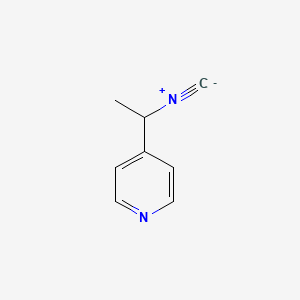

![Benzyl N-[(4aR,6S,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate](/img/structure/B3043502.png)
